2,2-dicyclopentylacetic acid
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Overview
Description
2,2-Dicyclopentylacetic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of two cyclopentyl groups attached to the alpha carbon of the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dicyclopentylacetic acid typically involves the alkylation of cyclopentanone followed by subsequent carboxylation. One common method starts with the reaction of cyclopentanone with a suitable alkylating agent, such as bromocyclopentane, in the presence of a strong base like sodium hydride. This step forms the intermediate 2,2-dicyclopentylcyclopentanone, which is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dicyclopentylacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters or amides when reacted with alcohols or amines in the presence of catalysts like sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alcohols, amines, sulfuric acid, elevated temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Esters, amides.
Scientific Research Applications
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their biological activity, including potential therapeutic effects.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-dicyclopentylacetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or receptor binding, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
2,2-Dicyclopentylacetic acid can be compared with other similar compounds, such as:
Cyclopentylacetic acid: Lacks the additional cyclopentyl group, resulting in different chemical and physical properties.
2,2-Dicyclopropylacetic acid: Contains cyclopropyl groups instead of cyclopentyl, leading to variations in reactivity and stability.
2,2-Dicyclohexylacetic acid: Features cyclohexyl groups, which can influence its steric and electronic characteristics.
Properties
CAS No. |
55640-02-3 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.3 |
Purity |
95 |
Origin of Product |
United States |
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